2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Description
2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H21N7 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.18584370 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 1 (JAK1) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . JAK1 is a tyrosine kinase that plays a key role in the signaling of cytokines and growth factors, and its inhibition can disrupt these signaling pathways .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity. It binds to the active sites of CDK2 and JAK1, preventing them from phosphorylating their respective substrates . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as cell cycle progression and cytokine signaling .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to cell cycle arrest and can induce apoptosis in tumor cells . On the other hand, the inhibition of JAK1 disrupts cytokine signaling pathways, which can affect various cellular processes, including cell proliferation, differentiation, and immune responses .
Pharmacokinetics
The compound’s potency against its targets and its cytotoxic effects on cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . It can induce cell cycle arrest and apoptosis in these cells . Moreover, it has been shown to exert significant inhibitory activity against CDK2 and JAK1, with IC50 values in the nanomolar range .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s binding to its targets. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with several enzymes and proteins. For instance, it has shown promising cytotoxic effects against different cancer cell lines, indicating its potential role in biochemical reactions related to cell growth and proliferation . The nature of these interactions is likely due to the compound’s ability to bind to these biomolecules and influence their function .
Cellular Effects
2,4,5-Trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has demonstrated significant effects on various types of cells. It has been observed to induce cell cycle arrest and apoptosis in HepG2 cells, a type of liver cancer cell . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, suggesting that it may exert its effects at the molecular level by inhibiting these enzymes .
Temporal Effects in Laboratory Settings
Its cytotoxic effects against different cancer cell lines suggest that it may have long-term effects on cellular function .
Properties
IUPAC Name |
4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-11-12(2)21-13(3)22-16(11)23-6-8-24(9-7-23)17-14-4-5-18-15(14)19-10-20-17/h4-5,10H,6-9H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFVJSDVSXFHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CN4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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